molecular formula C12H24O6P2 B12107265 [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester

[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester

Cat. No.: B12107265
M. Wt: 326.26 g/mol
InChI Key: URJCZQJYFFJRLF-UHFFFAOYSA-N
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Description

[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a complex organophosphorus compound It features two phosphonic acid diethyl ester groups attached to a but-3-ynyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced phosphorus-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Reduced phosphorus species.

    Substitution: Various substituted phosphonic esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonate-based ligands and catalysts.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. Its phosphonic acid groups can mimic phosphate groups, which are crucial in many biological processes.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, including flame retardants, plasticizers, and surfactants. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions or enzymes, modulating their activity. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

    Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.

    Phosphonic acid diethyl ester: Shares the phosphonic ester functional group but lacks the but-3-ynyl backbone.

    Alkynyl phosphonates: Compounds with similar alkyne and phosphonate functionalities.

Uniqueness: The uniqueness of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester lies in its dual phosphonic ester groups and the presence of an alkyne moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other organophosphorus compounds.

Properties

Molecular Formula

C12H24O6P2

Molecular Weight

326.26 g/mol

IUPAC Name

butan-2-yloxy(1-diethoxyphosphorylbut-3-ynyl)phosphinic acid

InChI

InChI=1S/C12H24O6P2/c1-6-10-12(19(13,14)18-11(5)7-2)20(15,16-8-3)17-9-4/h1,11-12H,7-10H2,2-5H3,(H,13,14)

InChI Key

URJCZQJYFFJRLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=O)(C(CC#C)P(=O)(OCC)OCC)O

Origin of Product

United States

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